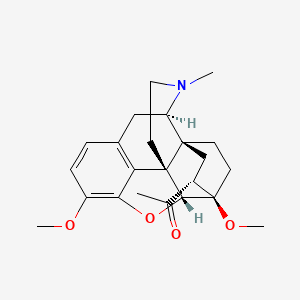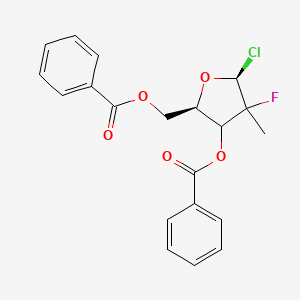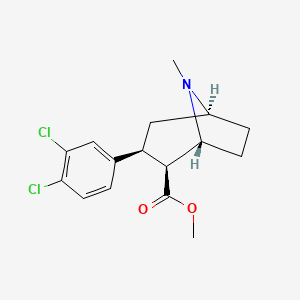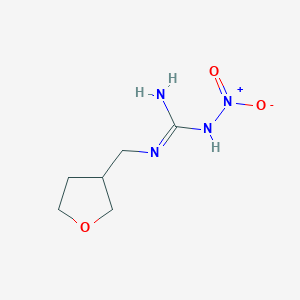
Dinotefuran-desmethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinotefuran-desmethyl is a derivative of dinotefuran, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. This compound retains the core structure of dinotefuran but lacks a methyl group, which can influence its chemical properties and biological activity. Dinotefuran itself is known for its low mammalian toxicity and high efficacy against a broad range of insect pests .
Vorbereitungsmethoden
The synthesis of dinotefuran-desmethyl involves several steps, starting from readily available precursorsIndustrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control . The reaction conditions usually involve moderate temperatures and the use of solvents like methanol and water .
Analyse Chemischer Reaktionen
Dinotefuran-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Dinotefuran-desmethyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of neonicotinoids.
Biology: Studied for its effects on insect physiology and resistance mechanisms.
Medicine: Investigated for potential therapeutic applications due to its neuro-active properties.
Industry: Utilized in the development of new insecticides and pest control solutions .
Wirkmechanismus
Dinotefuran-desmethyl exerts its effects by acting as an agonist of insect nicotinic acetylcholine receptors. This interaction disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death. The compound binds to the receptor in a mode that differs from other neonicotinoids, making it effective against resistant insect strains .
Vergleich Mit ähnlichen Verbindungen
Dinotefuran-desmethyl is unique among neonicotinoids due to its specific structural modifications. Similar compounds include:
Imidacloprid: Another neonicotinoid with a different binding mode.
Thiamethoxam: Known for its high efficacy and systemic action.
Acetamiprid: Often used in agricultural settings for pest control. This compound stands out for its lower toxicity to non-target organisms and its effectiveness against resistant insect populations .
Eigenschaften
CAS-Nummer |
168688-99-1 |
|---|---|
Molekularformel |
C6H12N4O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
1-nitro-2-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H12N4O3/c7-6(9-10(11)12)8-3-5-1-2-13-4-5/h5H,1-4H2,(H3,7,8,9) |
InChI-Schlüssel |
MLDRGDSZYUOWME-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CN=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)
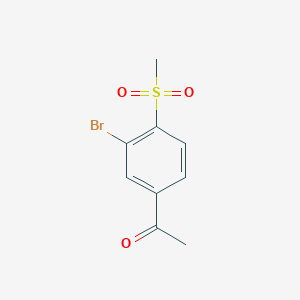
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)
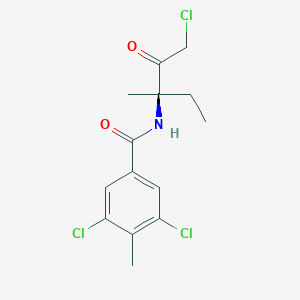
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
